molecular formula C13H21NO3 B3119561 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol CAS No. 251908-13-1

2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol

Cat. No.: B3119561
CAS No.: 251908-13-1
M. Wt: 239.31 g/mol
InChI Key: HTTWSYTYYOPMHH-UHFFFAOYSA-N
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Description

2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol

Preparation Methods

The preparation of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves several steps. One method includes the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to generate 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation reduction is carried out under the action of a catalyst to obtain 2-[2-(2-aminoethoxy)ethoxy]ethanol . This method is suitable for industrial production due to its simplicity, ease of purification, and minimal waste generation.

Chemical Reactions Analysis

2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonyl chloride, sodium azide, and hydrogenation catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonyl chloride produces 2-[2-(benzyl ethoxy)ethoxy]ethyl-4-methylbenzenesulfonate, while the reaction with sodium azide yields 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate .

Scientific Research Applications

2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a linker in the synthesis of protein degradation targeting chimeras (PROTACs), which are used to study protein-protein interactions and cellular processes . In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. As a PROTAC linker, it facilitates the formation of a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The specific molecular targets and pathways involved depend on the structure of the PROTAC molecule and the target protein.

Comparison with Similar Compounds

2-[2-(2-Benzylaminoethoxy)ethoxy]ethanol can be compared with other similar compounds, such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(Diethylamino)ethoxy]ethanol . These compounds share similar structural features but differ in their functional groups and properties. For example, 2-[2-(2-Aminoethoxy)ethoxy]ethanol has an amino group instead of a benzylamino group, which affects its reactivity and applications . Similarly, 2-[2-(Diethylamino)ethoxy]ethanol has a diethylamino group, which imparts different chemical and physical properties

Properties

IUPAC Name

2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-7-9-17-11-10-16-8-6-14-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWSYTYYOPMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-[2-(2-Chloroethoxy)ethoxy]ethanol 31 (9.273 g, 55 mmol) and benzylamine (26.3 mL, 240 mmol) were dissolved in absolute acetonitrile (150 mL) whereupon potassium carbonate (25.0 g, 180 mmol) was added. The suspension was heated at reflux with vigorous stirring under an argon atmosphere for 18 hours. The suspension was allowed to cool to room temperature, diluted with acetonitrile (100 mL) and filtered through a Celite™ pad. The acetonitrile was removed under reduced pressure and the unreacted benzylamine distilled from the concentrated pale greenish oil under high vacuum (90° C., 5 torr). The resulting viscous oil (14.2 g) was purified by flash chromatography using 13% methanol in dichloromethane as the eluent. Fractions contained the desired product (Rf=0.45) were combined, solvent removed under reduced pressure, and the residue dried in vacuo to yield the title compound as a viscous oil (10.1 g, 77%). CIMS (MH+): m/e 240. 1H-NMR (CDCl3): δ 7.31 (m, 5H, phenyl), 3.79 (s, 2H, CH2-Ph), 3.70-3.61 (m, 12 H, OCH2CH2O). 13C-NMR (CDCl3): δ 140.3, 129.0, 128.8, 127.6, 73.3, 70.9, 70.8, 70.7, 62.0, 54.4, 49.0.
Quantity
9.273 g
Type
reactant
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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